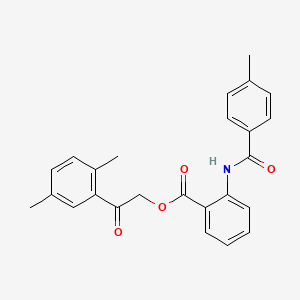
2-(Ethylsulfanyl)ethyl 6-methyl-4-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has the chemical formula C17H22N2O3S and a molecular weight of approximately 334.43 g/mol.
- It consists of an ethylsulfanyl group, a pyrimidine ring, and a carboxylate moiety.
- The compound’s systematic name reflects its structural features: 2-(ethylsulfanyl)ethyl 6-methyl-4-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Preparation Methods
- Synthetic routes involve the condensation of appropriate starting materials.
- One common method is the reaction between an aldehyde (such as 3-methylbenzaldehyde) and a thioamide (such as ethyl thioacetate) followed by cyclization.
- Industrial production methods may vary, but efficient and scalable processes are essential for large-scale synthesis.
Chemical Reactions Analysis
- The compound can undergo various reactions:
- Oxidation : Oxidative transformations of the sulfur atom or the methyl groups.
- Reduction : Reduction of the carbonyl group or other functional groups.
- Substitution : Substitution reactions at the pyrimidine ring or the ethylsulfanyl group.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Scientific Research Applications
- Medicinal Chemistry : Investigate its potential as a drug candidate due to its structural features.
- Bioactivity : Explore its effects on biological targets (e.g., enzymes, receptors).
- Anticancer Properties : Assess its cytotoxicity and potential as an anticancer agent.
- Industrial Applications : Evaluate its use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific receptors or enzymes.
- Further studies are needed to elucidate its precise molecular targets and signaling pathways.
Comparison with Similar Compounds
- Similar compounds include other pyrimidine derivatives or molecules with thioether groups.
- Highlight its uniqueness, such as the combination of the ethylsulfanyl group and the pyrimidine ring.
Properties
Molecular Formula |
C17H22N2O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 6-methyl-4-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O3S/c1-4-23-9-8-22-16(20)14-12(3)18-17(21)19-15(14)13-7-5-6-11(2)10-13/h5-7,10,15H,4,8-9H2,1-3H3,(H2,18,19,21) |
InChI Key |
RRVUHPLLPACMLK-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,5-dimethyl-3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid](/img/structure/B11620102.png)
![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11620110.png)
![(4E)-5-[4-(dimethylamino)phenyl]-4-(1-hydroxyethylidene)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11620111.png)
![ethyl 2-{2-(4-tert-butylphenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11620112.png)
![Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11620129.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620132.png)
![1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11620135.png)
![6-Imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620141.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11620146.png)
![1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B11620161.png)



